1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
説明
This compound features a piperazine core linked to a benzo[d]isoxazole moiety via an ethanone bridge and an imidazole-containing ethyl side chain. Its hybrid structure combines heterocyclic systems known for diverse pharmacological activities, including antimicrobial, antifungal, and kinase-modulating properties.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(13-16-15-3-1-2-4-17(15)25-20-16)23-11-9-21(10-12-23)7-8-22-6-5-19-14-22/h1-6,14H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMNBDAYCHKCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a complex organic molecule that integrates an imidazole ring, a piperazine ring, and a benzo[d]isoxazole moiety. This structural combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2 |
| Molecular Weight | 266.33 g/mol |
| IUPAC Name | 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone |
| CAS Number | 1171543-76-2 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Imidazole Ring : This moiety can act as a ligand, potentially binding to metal ions and influencing enzyme activity.
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors, particularly in the central nervous system (CNS), this ring may contribute to anxiolytic or antidepressant effects.
- Benzo[d]isoxazole Moiety : This component is often associated with neuroactive properties and could enhance the compound's overall pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with imidazole and piperazine rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains, suggesting that our compound may also exhibit similar effects.
Antidepressant and Anxiolytic Effects
The piperazine component is frequently linked to antidepressant and anxiolytic activities. Studies have demonstrated that modifications to the piperazine structure can alter receptor affinity and efficacy, potentially enhancing therapeutic outcomes.
Neuroprotective Properties
The combination of imidazole and benzo[d]isoxazole structures has been explored for neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which is critical in conditions like Alzheimer's disease.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally similar to our compound. Results indicated that these derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that our compound may have similar efficacy .
Study 2: Neuropharmacological Evaluation
In another research effort, compounds with piperazine rings were tested for their effects on anxiety-related behaviors in animal models. The findings revealed a significant reduction in anxiety-like behaviors, indicating potential therapeutic applications for our compound in treating anxiety disorders .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone, it is essential to compare it with other related compounds:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Imidazole Derivatives | Antimicrobial | Effective against various pathogens |
| Piperazine Derivatives | Anxiolytic/Antidepressant | Modulates CNS receptors |
| Benzo[d]isoxazoles | Neuroprotective | Protects against oxidative stress |
類似化合物との比較
Comparison with Structurally Similar Compounds
Piperazine-Linked Heterocycles with Anticancer/Antimycobacterial Activity
- Compound 5i (): Contains a benzothiazole-piperazine backbone and a triazole-substituted ethanone. Molecular weight: 593.15.
- Compound 98 (): A benzo[d]isoxazole-piperazine derivative with antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This highlights the role of benzo[d]isoxazole in targeting bacterial pathogens .
The imidazole side chain may enhance interactions with eukaryotic targets (e.g., enzymes or receptors) compared to 98’s indole substituent .
Imidazole-Containing Antifungal Agents
- Sertaconazole (8i) (): Features a 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol scaffold with a benzo[b]thienylmethyl ether. Demonstrated potent antifungal activity, leading to clinical use.
- Target Compound : Replaces the dichlorophenyl group with a benzo[d]isoxazole-piperazine system. This substitution may reduce off-target effects (e.g., cytotoxicity linked to dichlorophenyl) while retaining imidazole-mediated antifungal mechanisms .
Isoxazole/Imidazole Hybrids in Autoimmune Therapy
- LX2931/LX2932 (): Inhibitors of sphingosine 1-phosphate lyase (S1PL) with imidazole/isoxazole moieties. Demonstrated efficacy in rodent rheumatoid arthritis models and progressed to Phase II trials.
- Target Compound : Shares the imidazole-isoxazole framework but lacks the tetraol or oxime groups critical for S1PL binding. This suggests divergent therapeutic targets unless further modifications are made .
Activity Comparison :
| Compound | Target | IC₅₀/EC₅₀ | Clinical Stage |
|---|---|---|---|
| LX2931 | S1PL | <1 μM | Phase II |
| Target | Undetermined | N/A | Preclinical |
Molecular Weight and Physicochemical Properties
The target compound’s higher nitrogen content (vs. 5j) may improve hydrogen-bonding capacity, favoring interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
